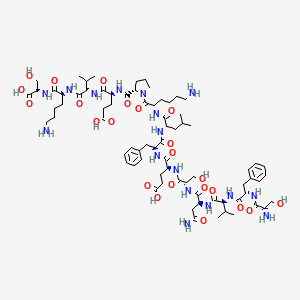![molecular formula C13H11ClN4O2 B12402108 5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12402108.png)
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyridazine ring fused with a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine and pyrimidine precursors, followed by their coupling under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogen or alkylating agents. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effect. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione include:
- 6-chloro-5-((1S,2R)-2-methylcyclopropyl)-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11ClN4O2 |
|---|---|
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
5-[6-chloro-5-[(1S,2R)-2-ethenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-2-6-3-7(6)8-4-10(17-18-11(8)14)9-5-15-13(20)16-12(9)19/h2,4-7H,1,3H2,(H2,15,16,19,20)/t6-,7-/m0/s1 |
InChI-Schlüssel |
NIOLDHDUZYPTLY-BQBZGAKWSA-N |
Isomerische SMILES |
C=C[C@H]1C[C@@H]1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O |
Kanonische SMILES |
C=CC1CC1C2=CC(=NN=C2Cl)C3=CNC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)

![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)

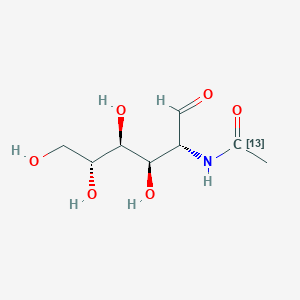
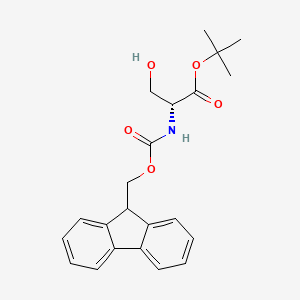

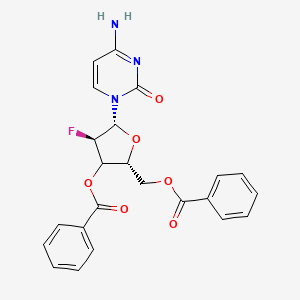
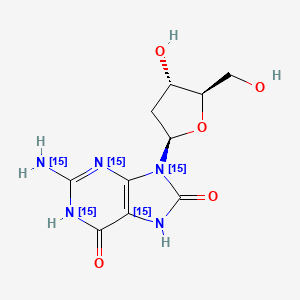
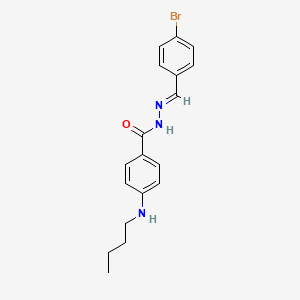
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)
